Chlorhydrate de citalopram N-oxyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

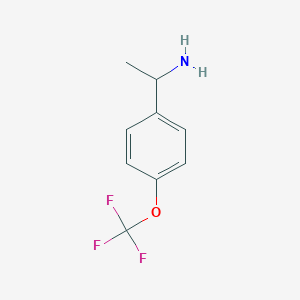

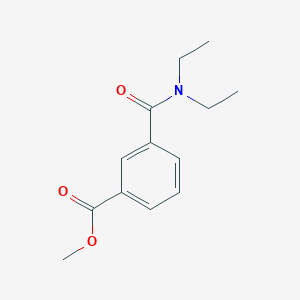

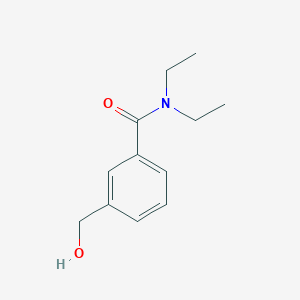

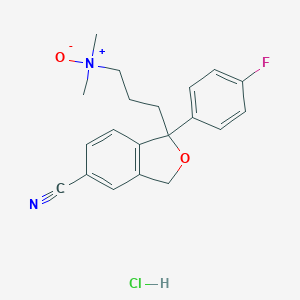

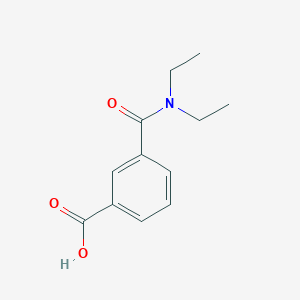

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride, also known as 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride, is a useful research compound. Its molecular formula is C20H22ClFN2O2 and its molecular weight is 376.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de la dépression

Le citalopram est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) utilisé dans le traitement de la dépression . Il renforce la transmission sérotoninergique par l'inhibition de la recapture de la sérotonine .

Traitement du trouble obsessionnel-compulsif (TOC)

Le citalopram a été utilisé hors AMM pour traiter des affections psychiatriques telles que le trouble obsessionnel-compulsif (TOC) .

Traitement du trouble d'anxiété sociale

Le citalopram a également été utilisé hors AMM pour traiter le trouble d'anxiété sociale .

Traitement du trouble panique

Une autre utilisation hors AMM du citalopram est le traitement du trouble panique .

Traitement de la neuropathie diabétique

Le citalopram a été utilisé hors AMM pour traiter la neuropathie diabétique .

Traitement de l'abus d'éthanol

Le citalopram a été utilisé hors AMM pour traiter l'abus d'éthanol .

Détection optique du citalopram

Une étude a développé un nanosenseur optique à base de points quantiques de carbone (CQDs) pour la détection rapide du citalopram . Ce nanosenseur fluorescent a été réalisé par polymérisation d'orthosilicate de tétraéthyle en présence de CQDs comme matériaux fluorescents et de citalopram comme molécule matrice .

Inhibition de la signalisation CalDAG-GEFI/Rap1

Il a été proposé que le citalopram ait un nouveau mécanisme d'action inhibiteur : l'inhibition de la signalisation CalDAG-GEFI/Rap1

Mécanisme D'action

Target of Action

Citalopram N-Oxide Hydrochloride, also known as Citalopram, primarily targets the serotonin transporter (Solute Carrier Family 6) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Citalopram acts by inhibiting the reuptake of serotonin in the central nervous system (CNS), thereby increasing the levels of serotonin in the synaptic cleft . This potentiation of serotonergic activity in the CNS is thought to be the mechanism underlying its antidepressant effects .

Biochemical Pathways

Citalopram’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic transmission . This affects various biochemical pathways, particularly those involved in mood regulation .

Pharmacokinetics

Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine .

Result of Action

The increased serotonin levels resulting from citalopram’s action lead to enhanced serotonergic neurotransmission. This is associated with improvements in symptoms of depression and other conditions for which citalopram is prescribed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of citalopram. For instance, the presence of citalopram in actual water matrices, especially in secondary effluent, has been shown to enhance the generation of N-nitrosodimethylamine (NDMA) during chlorination . Additionally, operational variables such as disinfectant dose and pH value can affect the degradation of citalopram and the generation of NDMA .

Analyse Biochimique

Biochemical Properties

Citalopram N-Oxide Hydrochloride enhances serotonergic transmission through the inhibition of serotonin reuptake . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Cellular Effects

Citalopram N-Oxide Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with the regulation of neural function pathways in clinical responders . In non-responders, deregulated pathways mainly involved cell adhesion and immune response .

Molecular Mechanism

The mechanism of action of Citalopram N-Oxide Hydrochloride is primarily through the inhibition of serotonin reuptake . This results in an increase in serotonergic neurotransmission, allowing serotonin molecules to act for extended periods of time .

Temporal Effects in Laboratory Settings

In laboratory settings, Citalopram N-Oxide Hydrochloride has been observed to cause damage in liver enzymes function and histological examination confirmed this damage . The oxidative stress cytotoxicity markers induced by Citalopram N-Oxide Hydrochloride were significantly prevented by antioxidants, ROS scavengers, MPT pore sealing agents, endocytosis inhibitors, ATP generators, and CYP inhibitors .

Dosage Effects in Animal Models

In animal models, the effects of Citalopram N-Oxide Hydrochloride have been observed to vary with different dosages . For instance, SSRIs including Citalopram N-Oxide Hydrochloride have been shown to have anxiolytic, anticompulsive, and some antiaggressive effects .

Metabolic Pathways

Citalopram N-Oxide Hydrochloride is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 . Other metabolites include didemethylcitalopram via CYP2D6 metabolism, citalopram N-oxide and propionic acid derivative via monoamine oxidase enzymes A and B and aldehyde oxidase .

Transport and Distribution

Citalopram N-Oxide Hydrochloride is extensively distributed in the body with a volume of distribution of about 12 L/kg . It is metabolized in the liver and excreted in the urine and feces .

Subcellular Localization

Given its role as a selective serotonin reuptake inhibitor, it is likely to be localized in the presynaptic neurons where it inhibits serotonin reuptake .

Propriétés

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQZCHENWHXQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62498-71-9 |

Source

|

| Record name | Citalopram N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM N-OXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)